Cas no 1822992-91-5 (5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)-)

5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)- is a versatile heterocyclic aldehyde featuring a trifluoromethyl substituent at the 4-position of the isothiazole ring. This compound is valued for its electron-withdrawing properties and reactivity, making it a useful intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. Its structural motif is advantageous in designing bioactive molecules due to the isothiazole core's potential pharmacological relevance. The compound is typically handled under controlled conditions due to its reactive nature.
5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)- structure
1822992-91-5 structure
Product Name:5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)-
CAS No:1822992-91-5
MF:C5H2F3NOS
MW:181.13569021225
CID:6022746
PubChem ID:18943365
Update Time:2025-05-21

5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)-
    • 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde
    • 1822992-91-5
    • SCHEMBL7764039
    • EN300-6746871
    • Z1511893630
    • Inchi: 1S/C5H2F3NOS/c6-5(7,8)3-1-9-11-4(3)2-10/h1-2H
    • InChI Key: HRMRACKJMKQKHK-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=C(C(F)(F)F)C=N1

Computed Properties

  • Exact Mass: 180.98091935g/mol
  • Monoisotopic Mass: 180.98091935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.544±0.06 g/cm3(Predicted)
  • Boiling Point: 122.2±40.0 °C(Predicted)
  • pka: -0.48±0.30(Predicted)

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Additional information on 5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)-

5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)-: A Comprehensive Overview

The compound 5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)-, with the CAS number 1822992-91-5, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of isothiazoles, which are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms. The presence of the trifluoromethyl group at the 4-position and the aldehyde group at the 5-position introduces unique electronic and steric properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)- as a building block in medicinal chemistry. Its structure allows for easy functionalization, enabling the synthesis of bioactive molecules with diverse pharmacological profiles. For instance, researchers have explored its role in developing anti-inflammatory agents, where the trifluoromethyl group plays a crucial role in enhancing the compound's stability and bioavailability.

The synthesis of 5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)- involves a multi-step process that typically begins with the preparation of an appropriate isothiazole precursor. One common approach is the reaction of thioureas with aldehydes or ketones under specific conditions to form the isothiazole ring. The introduction of the trifluoromethyl group is achieved through electrophilic substitution or other fluorination techniques, depending on the desired regiochemistry.

In terms of applications, 5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)- has shown promise in materials science as well. Its ability to form stable complexes with transition metals makes it a candidate for catalytic applications. Recent research has demonstrated its effectiveness as a ligand in homogeneous catalysis, particularly in reactions involving olefin metathesis and cross-coupling.

The electronic properties of this compound are also worth noting. The trifluoromethyl group is an electron-withdrawing substituent, which significantly influences the reactivity of the aldehyde group. This makes 5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)- highly reactive towards nucleophilic addition reactions. Such reactivity is exploited in various organic transformations, including aldol condensations and Michael additions.

In conclusion, 5-Isothiazolecarboxaldehyde, 4-(trifluoromethyl)-, with its unique structural features and versatile reactivity, continues to be a subject of intense research. Its applications span across medicinal chemistry, materials science, and catalysis, making it a valuable compound in modern chemical research.

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